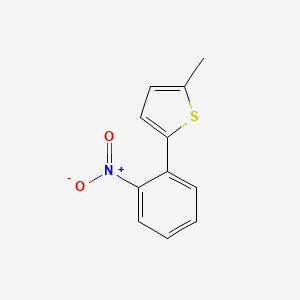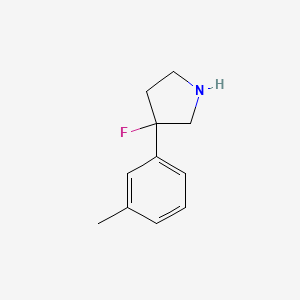
3-Fluoro-3-(3-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3-(3-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14FN It is a fluorinated pyrrolidine derivative, which means it contains a pyrrolidine ring substituted with a fluorine atom and a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(3-methylphenyl)pyrrolidine typically involves the reaction of 3-methylphenylpyrrolidine with a fluorinating agent. One common method is the use of Selectfluor, a widely used fluorinating reagent, under controlled conditions to introduce the fluorine atom into the pyrrolidine ring . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-3-(3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atom or the 3-methylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-Fluoro-3-(3-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s fluorinated structure makes it useful in studying biological processes, as fluorine atoms can influence the compound’s interaction with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific desired properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-3-(3-methylphenyl)pyrrolidine involves its interaction with molecular targets and pathways in biological systems. The fluorine atom can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine: This compound has an additional fluorine atom on the phenyl ring, which can alter its chemical and biological properties.
(S)-(+)-3-Fluoropyrrolidine: A chiral fluorinated pyrrolidine derivative used as a building block in the synthesis of various bioactive compounds.
Uniqueness
3-Fluoro-3-(3-methylphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a 3-methylphenyl group makes it a valuable compound for various research applications, offering a balance of stability, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
3-fluoro-3-(3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-9-3-2-4-10(7-9)11(12)5-6-13-8-11/h2-4,7,13H,5-6,8H2,1H3 |
Clé InChI |
DNIPLAIHBDOIMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2(CCNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13239747.png)
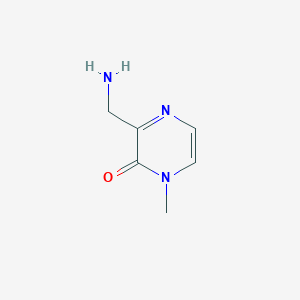
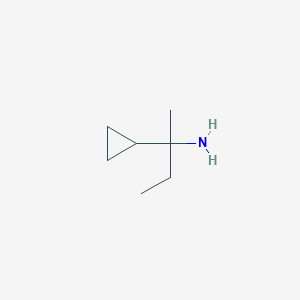
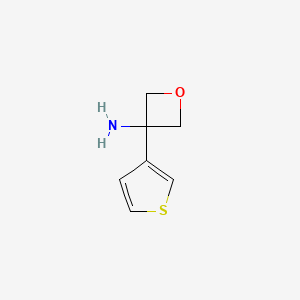
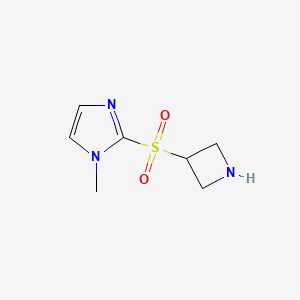
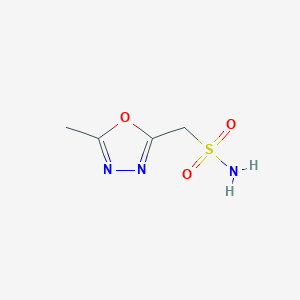



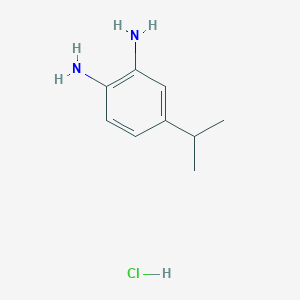
![2-[(2,5-Dichloropyridin-4-yl)amino]ethan-1-ol](/img/structure/B13239806.png)

![2-[4-(4-Aminophenoxy)phenyl]acetonitrile](/img/structure/B13239824.png)
